(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol
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Overview
Description
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol: is an organic compound that features a fluoropyrimidine moiety attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol typically involves a Suzuki coupling reaction. This reaction is carried out between (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine, catalyzed by palladium chloride (PdCl2) with triphenylphosphine (PPh3) as a ligand. The reaction yields this compound with a yield of approximately 68% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and appropriate ligands ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl ring, potentially altering its biological activity.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (3-(5-fluoropyrimidin-2-yl)phenyl)formaldehyde or (3-(5-fluoropyrimidin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of reduced derivatives with modified pyrimidine or phenyl rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activity, including its role as an antiproliferative agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Medicine: Due to its antiproliferative properties, this compound is being investigated for its potential use in cancer therapy. It targets specific pathways involved in cell growth and proliferation.
Industry: The compound can be used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves the inhibition of specific molecular targets, such as the mesenchymal-epithelial transition factor (c-Met). This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects the phosphorylation of c-Met and its downstream signaling components, such as Akt (Protein Kinase B).
Comparison with Similar Compounds
Tepotinib: A c-Met inhibitor used in cancer therapy.
Crizotinib: Another c-Met inhibitor with a similar mechanism of action.
Uniqueness: (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct biological activity. Its fluoropyrimidine moiety and methanol group contribute to its potency and selectivity as an antiproliferative agent.
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 |
InChI Key |
SMJCGTYDXYMLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)F)CO |
Origin of Product |
United States |
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